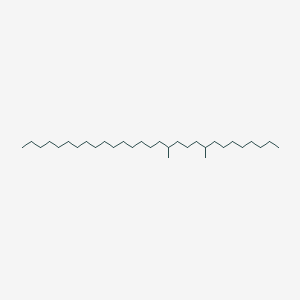
9,13-Dimethylnonacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,13-Dimethylnonacosane is a hydrocarbon with the molecular formula C31H64 and a molecular weight of 436.8399 g/mol . It is a long-chain alkane with two methyl branches located at the 9th and 13th carbon atoms.
準備方法
The synthesis of 9,13-Dimethylnonacosane can be achieved through various organic synthesis routes. One common method involves the alkylation of long-chain alkanes with methyl groups at specific positions. This process typically requires the use of strong bases and alkyl halides under controlled conditions to ensure selective methylation at the desired carbon atoms .
In industrial settings, the production of this compound may involve catalytic processes that utilize zeolites or other solid acid catalysts to facilitate the alkylation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
化学反応の分析
9,13-Dimethylnonacosane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives, such as alcohols, ketones, and carboxylic acids. Common oxidizing agents include and .
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. in the presence of a (e.g., palladium or platinum) is often used for this purpose.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while halogenation with chlorine gas can produce chlorinated alkanes .
科学的研究の応用
9,13-Dimethylnonacosane has several applications in scientific research:
作用機序
The mechanism by which 9,13-Dimethylnonacosane exerts its effects is primarily related to its physical and chemical properties. As a long-chain hydrocarbon, it has a high degree of hydrophobicity, which allows it to form protective barriers on surfaces. In biological systems, this compound interacts with lipid membranes and can influence membrane fluidity and permeability .
In insects, this compound functions as a pheromone, mediating communication and social behaviors. It is synthesized in specialized cells and transported to the cuticle, where it is detected by other individuals through olfactory receptors .
類似化合物との比較
9,13-Dimethylnonacosane is similar to other methyl-branched alkanes, such as:
- 3,11-Dimethylnonacosane
- 3,9-Dimethylnonacosane
- 3,7-Dimethylnonacosane
- 3,11-Dimethylhentriacontane
These compounds share structural similarities but differ in the positions of the methyl branches and the length of the carbon chain . The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties and biological functions. For example, the position of the methyl groups can affect the compound’s melting point, solubility, and interaction with biological membranes .
特性
CAS番号 |
65820-61-3 |
|---|---|
分子式 |
C31H64 |
分子量 |
436.8 g/mol |
IUPAC名 |
9,13-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-11-13-14-15-16-17-18-19-20-22-24-27-31(4)29-25-28-30(3)26-23-21-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
InChIキー |
IHFOKUGZVRWBAV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




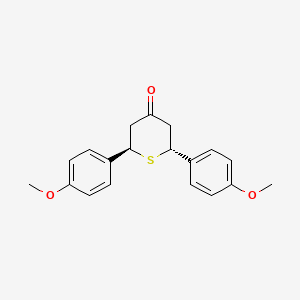

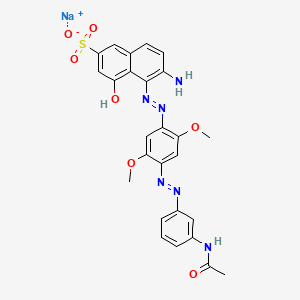
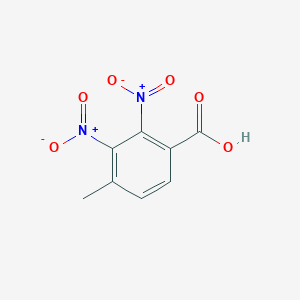
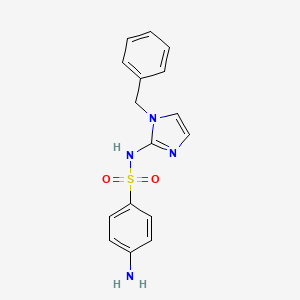
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
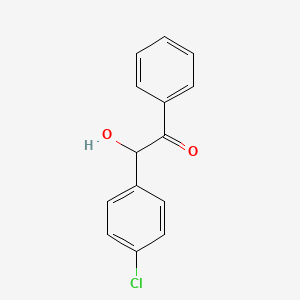
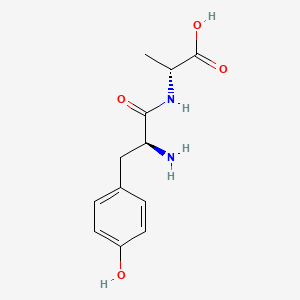
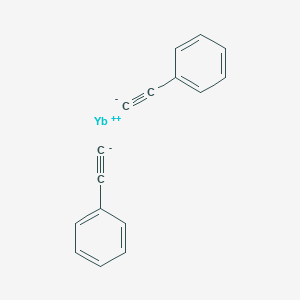

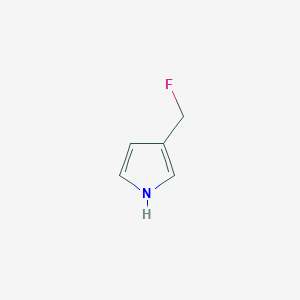
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
